Methylprednisolone acetate

Descripción general

Descripción

El acetato de metilprednisolona es un corticosteroide glucocorticoide sintético con potentes propiedades antiinflamatorias e inmunosupresoras. Se utiliza comúnmente para tratar una variedad de afecciones, incluida la artritis, las reacciones alérgicas graves, ciertos tipos de cáncer y los trastornos del sistema inmunitario . El compuesto es un derivado de la prednisolona y es conocido por su mayor potencia en comparación con la prednisona .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El acetato de metilprednisolona se puede sintetizar a partir del acetato de pregnenolona a través de una serie de reacciones químicas, que incluyen epoxidación, oxidación, reducción, deshidrogenación y metilación . El proceso implica los siguientes pasos:

Epoxidación: El acetato de pregnenolona se convierte en un epóxido.

Oxidación: El epóxido se oxida para formar una cetona.

Reducción: La cetona se somete a reducción para formar un grupo hidroxilo.

Deshidrogenación: El grupo hidroxilo se deshidrogena para formar un doble enlace.

Metilación: El paso final implica la metilación para producir acetato de metilprednisolona.

Métodos de producción industrial: La producción industrial del acetato de metilprednisolona implica la preparación de una composición de inyección en suspensión. Esta composición generalmente contiene acetato de metilprednisolona, polietilenglicol, polivinilpirrolidona, carboximetilcelulosa sódica, polisorbato, dihidrógeno fosfato de sodio, hidrógeno fosfato disódico, alcohol bencílico y agua . La suspensión se esteriliza utilizando calor húmedo o autoclave para garantizar la estabilidad y la esterilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de metilprednisolona se somete a varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Reactivos como halógenos o agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados, oxidados y sustituidos del acetato de metilprednisolona .

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Methylprednisolone acetate is indicated for several conditions across various medical specialties. The following table summarizes these indications:

| Medical Specialty | Conditions Treated |

|---|---|

| Dermatology | Atopic dermatitis, contact dermatitis, pemphigus vulgaris, Stevens-Johnson syndrome |

| Endocrinology | Primary or secondary adrenocortical insufficiency, congenital adrenal hyperplasia |

| Gastroenterology | Inflammatory bowel diseases (off-label) |

| Neurology | Multiple sclerosis (acute exacerbations), neuropathic pain |

| Ophthalmology | Uveitis, allergic conjunctivitis |

| Pulmonology | Asthma, chronic beryllium disease |

| Rheumatology | Rheumatoid arthritis, ankylosing spondylitis, acute gout |

This compound is particularly effective for intra-articular administration in conditions such as acute gouty arthritis and osteoarthritis synovitis. It can also be used intralesionally for dermatological conditions like alopecia areata and discoid lupus erythematosus .

Off-Label Uses

In addition to its FDA-approved applications, this compound has several off-label uses that have been documented in clinical settings:

- Severe allergic reactions

- Severe asthma exacerbations

- Acute respiratory distress syndrome (ARDS)

- Myasthenia gravis

- COVID-19 requiring oxygen or ventilatory support

These applications highlight the versatility of this compound in treating a range of inflammatory and autoimmune conditions .

Study Overview

A comprehensive review of clinical studies involving this compound reveals its application in various inflammatory conditions. One notable study involved 1,422 patients treated with this compound for painful inflammatory conditions through different injection routes (intra-articular, intrathecal, etc.) .

Key Findings

- Efficacy : Patients reported significant pain relief and improved function after treatment.

- Dosing Variability : Doses ranged from 10 mg to 200 mg per injection, with treatment duration varying from a single injection to multiple doses over weeks.

- Safety Profile : While generally well-tolerated, some cases reported complications such as infection or localized reactions at the injection site.

Summary of Clinical Outcomes

The following table summarizes the outcomes observed in various studies:

| Condition | Patient Population | Injection Route | Outcome Measures |

|---|---|---|---|

| Rheumatoid arthritis | 300 | Intra-articular | Significant pain reduction |

| Acute gout | 150 | Intra-articular | Rapid decrease in swelling |

| Multiple sclerosis | 200 | Intrathecal | Improved neurological function |

| Osteoarthritis | 400 | Intra-articular | Enhanced joint mobility |

Mecanismo De Acción

El acetato de metilprednisolona ejerce sus efectos uniéndose a receptores glucocorticoides intracelulares específicos. Una vez unido, el complejo receptor-ligando se transloca al núcleo, donde regula la expresión génica al interactuar con los elementos de respuesta a los glucocorticoides en el ADN . Esta regulación conduce a la supresión de los genes proinflamatorios y a la activación de los genes antiinflamatorios. El compuesto también disminuye la migración de leucocitos polimorfonucleares y revierte el aumento de la permeabilidad capilar, lo que reduce la inflamación .

Comparación Con Compuestos Similares

El acetato de metilprednisolona es similar a otros corticosteroides como la prednisolona, la hidrocortisona, la dexametasona y la betametasona. Es único por su mayor potencia y su menor tendencia a inducir la retención de sodio y agua en comparación con la prednisolona . Estos son algunos compuestos similares:

Prednisolona: Un glucocorticoide con propiedades antiinflamatorias e inmunosupresoras.

Hidrocortisona: Un glucocorticoide de origen natural que se utiliza en la terapia de reemplazo para la insuficiencia suprarrenal.

Dexametasona: Un potente glucocorticoide sintético con actividad mineralocorticoide mínima.

Betametasona: Un glucocorticoide sintético con fuertes efectos antiinflamatorios.

El acetato de metilprednisolona destaca por su perfil equilibrado de alta potencia y efectos secundarios reducidos, lo que lo convierte en una opción preferida en muchas aplicaciones terapéuticas.

Actividad Biológica

Methylprednisolone acetate (MPA) is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. Its biological activity is primarily mediated through the modulation of various cellular and molecular pathways, making it a valuable therapeutic agent in treating a range of inflammatory and autoimmune conditions.

This compound functions by binding to the glucocorticoid receptor, leading to the activation of anti-inflammatory genes and the suppression of pro-inflammatory mediators. Key mechanisms include:

- Inhibition of Inflammatory Pathways : MPA inhibits phospholipase A2, which decreases the production of arachidonic acid derivatives, thereby reducing inflammation .

- Modulation of Immune Response : It promotes apoptosis in neutrophils and inhibits the activation of inflammatory transcription factors such as NF-kappa B .

- Protein Binding : Approximately 76.8% of MPA is protein-bound in plasma, primarily to human serum albumin, which affects its bioavailability and distribution .

Pharmacokinetics

- Absorption : MPA has varying bioavailability depending on the route of administration. For example, oral MPA has about 89.9% bioavailability compared to its acetate form .

- Half-life : The half-life of MPA is approximately 2.3 hours, influencing its dosing frequency in clinical settings .

- Metabolism and Elimination : It is metabolized mainly by 11beta-hydroxysteroid dehydrogenases and eliminated through urine and feces .

Clinical Applications

This compound is widely used in clinical practice for various conditions, including:

- Carpal Tunnel Syndrome (CTS) : A study found that a single injection of 40 mg MPA led to significant improvements in symptoms and nerve conduction parameters in patients with mild CTS. At three months post-injection, 93.7% reported marked symptom relief, with sustained benefits observed at twelve months .

- Postherpetic Neuralgia (PHN) : An observational study involving 43 patients treated with daily subcutaneous injections of MPA showed significant pain reduction and improvement in quality of life over six months . The Visual Analog Scale (VAS) scores decreased significantly from an average of 8.44 at baseline to lower levels post-treatment.

Comparative Efficacy

Research comparing MPA with other corticosteroids has demonstrated its effectiveness:

Case Studies

- Carpal Tunnel Syndrome : A prospective study indicated that local injection of MPA significantly improved electrophysiological parameters and patient-reported outcomes over time, with a notable relapse rate being only 16.6% after initial improvement .

- Postherpetic Neuralgia : Patients receiving subcutaneous MPA combined with lidocaine reported substantial pain relief and enhanced quality of life metrics over a year-long follow-up period .

Safety and Adverse Effects

While MPA is effective, it is not without risks. Concerns regarding its use include:

- Intraspinal Administration Risks : Historical data suggest that intrathecal administration can lead to serious complications such as arachnoiditis and meningitis due to the polyethylene glycol content in formulations .

- Long-term Effects : Prolonged use may lead to complications including hyperglycemia, hypertension, and increased risk of infections due to immunosuppression.

Propiedades

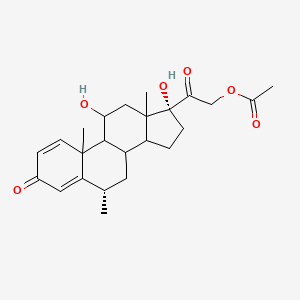

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBHSZGDDKCEHR-LFYFAGGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023302 | |

| Record name | Methylprednisolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-36-1 | |

| Record name | Methylprednisolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprednisolone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylprednisolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylprednisolone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43502P7F0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.